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molecular formula C11H10N2 B112276 2-Phenylpyridin-4-amine CAS No. 21203-86-1

2-Phenylpyridin-4-amine

Cat. No. B112276
M. Wt: 170.21 g/mol
InChI Key: CHVKPWIABFICLK-UHFFFAOYSA-N
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Patent
US07273865B2

Procedure details

To a stirred solution of 10.0 g (58.8 mmol) 2-phenyl-pyridin-4-ylamine in 300 ml glacial acetic acid was added 28.9 g (352 mmol) sodium acetate and the mixture was then cooled to 15° C. in an ice-bath and 19.1 g (118 mmol) iodine monochloride added in small portions (reaction slightly exothermic). The reaction mixture was stirred for 48 h at room temperature before being poured onto 500 ml 20% aq. sodium thiosulfate solution. The mixture was then made basic by addition of 5 N aq. sodium hydroxide solution and extracted three times with dichloromethane. The combined organic phases were washed with 20% aq. sodium thiosulfate solution, then dried over sodium sulfate and concentrated in vacuo. Flash chromatography (methanol/dichloromethane 3/97) followed by trituration in ether afforded 9.90 g (57%) 5-iodo-2-phenyl-pyridin-4-ylamine as an off-white solid. ES-MS m/e (%): 297 (M+H+, 100).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[Na+].[I:19]Cl.S([O-])([O-])(=O)=S.[Na+].[Na+].[OH-].[Na+]>C(O)(=O)C>[I:19][C:10]1[C:11]([NH2:13])=[CH:12][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:8][CH:9]=1 |f:1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=CC(=C1)N
Name
Quantity
28.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
ICl
Step Three
Name
sodium thiosulfate
Quantity
500 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction slightly exothermic)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with 20% aq. sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
IC=1C(=CC(=NC1)C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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